Cas no 2172394-37-3 (2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid)

2-2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid is a specialized synthetic intermediate primarily used in peptide chemistry and solid-phase synthesis. Its key structural features include a cyclopropyl group and an Fmoc-protected amine, which enhance stability and facilitate selective deprotection during stepwise peptide assembly. The compound’s N-methylpropanamidoacetic acid moiety improves solubility in organic solvents, making it suitable for coupling reactions. Its design ensures compatibility with standard Fmoc-based protocols, offering precise control over peptide chain elongation. This reagent is particularly valuable in the synthesis of modified peptides or peptidomimetics, where steric and electronic properties must be carefully tailored. Its high purity and well-defined reactivity profile support reproducible results in complex synthetic workflows.
2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid structure
2172394-37-3 structure
商品名:2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid
CAS番号:2172394-37-3
MF:C24H26N2O5
メガワット:422.473646640778
CID:6186333
PubChem ID:165559031

2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid
    • 2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid
    • EN300-1502627
    • 2172394-37-3
    • インチ: 1S/C24H26N2O5/c1-24(15-11-12-15,22(29)26(2)13-21(27)28)25-23(30)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,30)(H,27,28)
    • InChIKey: JAVYDZAFNUHQNP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 422.18417193g/mol
  • どういたいしつりょう: 422.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 686
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 95.9Ų

2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1502627-500mg
2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid
2172394-37-3
500mg
$3233.0 2023-09-27
Enamine
EN300-1502627-10000mg
2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid
2172394-37-3
10000mg
$14487.0 2023-09-27
Enamine
EN300-1502627-5000mg
2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid
2172394-37-3
5000mg
$9769.0 2023-09-27
Enamine
EN300-1502627-50mg
2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid
2172394-37-3
50mg
$2829.0 2023-09-27
Enamine
EN300-1502627-2500mg
2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid
2172394-37-3
2500mg
$6602.0 2023-09-27
Enamine
EN300-1502627-100mg
2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid
2172394-37-3
100mg
$2963.0 2023-09-27
Enamine
EN300-1502627-1000mg
2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid
2172394-37-3
1000mg
$3368.0 2023-09-27
Enamine
EN300-1502627-1.0g
2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid
2172394-37-3
1g
$0.0 2023-06-05
Enamine
EN300-1502627-250mg
2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid
2172394-37-3
250mg
$3099.0 2023-09-27

2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid 関連文献

2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acidに関する追加情報

Introduction to 2-Cyclopropyl-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic Acid (CAS No. 2172394-37-3)

2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid (CAS No. 2172394-37-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, which are widely used in the synthesis of peptides and other bioactive molecules. The unique structural features of this compound make it a valuable tool in the development of novel therapeutic agents and diagnostic tools.

The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, known for its stability under mild conditions and its ease of removal using secondary amines such as piperidine. The presence of the cyclopropyl substituent adds a level of complexity and rigidity to the molecule, which can influence its conformational properties and biological activity. The N-methylpropanamidoacetic acid moiety further enhances the compound's potential for forming stable amide bonds, making it an attractive candidate for the design of peptidomimetics and other bioactive compounds.

Recent research has highlighted the potential applications of 2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid in various therapeutic areas. For instance, studies have shown that compounds with similar structures exhibit potent anti-inflammatory and anti-cancer properties. The cyclopropyl group has been found to enhance the lipophilicity and cell membrane permeability of these molecules, which can improve their bioavailability and efficacy.

In the context of drug discovery, Fmoc derivatives like this compound are often used as building blocks in solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form complex peptides. This process is crucial in the development of therapeutic peptides, which have shown promise in treating a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

The cyclopropyl substituent in 2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid also plays a significant role in modulating the pharmacokinetic properties of the molecule. Cyclopropyl-containing compounds have been shown to exhibit enhanced metabolic stability and reduced toxicity compared to their linear counterparts. This makes them particularly suitable for use in long-term treatments where sustained drug levels are required.

Furthermore, the N-methylpropanamidoacetic acid moiety contributes to the overall charge distribution and solubility properties of the compound. This is crucial for ensuring that the molecule can effectively interact with biological targets such as enzymes and receptors. The amide bond formed by this moiety is also known for its resistance to hydrolysis, which can improve the stability and shelf life of pharmaceutical products containing this compound.

In addition to its potential as a building block for peptide synthesis, 2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid has been explored for its use in diagnostic applications. For example, it can be incorporated into fluorescent probes or imaging agents designed to detect specific biomarkers or cellular processes. The Fmoc group can be modified with fluorescent labels, allowing for real-time monitoring of molecular interactions within living cells or tissues.

The synthesis of 2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid typically involves several steps, including the protection of amino groups with Fmoc, introduction of the cyclopropyl substituent, and formation of the N-methylpropanamidoacetic acid moiety. These synthetic routes are well-documented in the literature and can be optimized for large-scale production using modern synthetic techniques such as flow chemistry and automated synthesis platforms.

In conclusion, 2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid (CAS No. 2172394-37-3) is a versatile compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutic agents and diagnostic tools. Ongoing research continues to explore new applications and optimize synthetic methods for this promising compound.

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